4-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one
Description
4-Phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is a synthetic compound featuring a pyridoindole core fused with a phenyl-substituted butanone moiety. The phenylbutanone chain distinguishes this compound from analogs with shorter or differently substituted linkers, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-phenyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(12-6-9-16-7-2-1-3-8-16)23-14-13-20-18(15-23)17-10-4-5-11-19(17)22-20/h1-5,7-8,10-11,22H,6,9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUVHONVLUDNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one involves multiple steps. One common synthetic route includes the condensation of an indole derivative with a phenyl-substituted butanone under specific reaction conditions. The reaction typically requires the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The pyrido[4,3-b]indole core is shared across multiple compounds (Table 1), but substituents and linker groups vary significantly:
Key Observations :
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~350–400 g/mol) places it within drug-like space, comparable to Compound 1 (359.2 g/mol) . Fluorinated analogs (e.g., Compound 27) exhibit higher logP values due to trifluoromethyl groups, whereas the phenylbutanone linker may balance hydrophobicity.
- Stereochemical Considerations : Enantiomerically pure derivatives (e.g., ) highlight the importance of chirality in bioactivity. The target compound’s lack of reported stereocenters simplifies synthesis but may limit selectivity.
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